Ibutamoren mesylate, also known as MK-677, is a synthetic compound that acts as a potent and selective agonist of the ghrelin receptor. It was originally developed by Merck Research Laboratories and has been studied for its potential to stimulate growth hormone release, thereby influencing various physiological processes such as muscle growth and fat metabolism. The compound is classified as a growth hormone secretagogue and is notable for its oral bioavailability, which exceeds 60% .
Ibutamoren mesylate is derived from the non-peptidic compound L-163,191. It belongs to a class of drugs known as growth hormone secretagogues, which are designed to promote the secretion of growth hormone from the pituitary gland. The chemical structure of ibutamoren mesylate allows it to bind effectively to the growth hormone secretagogue receptor, mimicking the action of ghrelin, a natural hormone that stimulates appetite and growth hormone release .
The synthesis of ibutamoren mesylate involves several steps that require careful control of reaction conditions to ensure high yield and purity. The process typically includes:
Specific reaction conditions, such as temperature, solvent choice, and reaction time, are optimized based on established protocols in organic synthesis literature .
Ibutamoren mesylate undergoes various chemical reactions that are critical for its pharmacological activity:
The mechanism by which ibutamoren mesylate exerts its effects involves several key processes:
Ibutamoren mesylate exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate formulation strategies for clinical use .
Ibutamoren mesylate has been investigated for various scientific applications:
The ongoing research into ibutamoren mesylate continues to reveal its potential benefits across various medical fields, highlighting its significance as a therapeutic agent in enhancing growth hormone levels safely .
The quest for orally bioavailable growth hormone (GH) enhancers led to the systematic development of nonpeptide GH secretagogues in the 1990s. Ibutamoren mesylate (MK-0677) emerged from Merck Research Laboratories as a breakthrough molecule designed to overcome the limitations of peptide-based GH-releasing peptides (GHRPs). Unlike earlier compounds requiring injection, ibutamoren's benzolactam structure conferred oral bioavailability and prolonged half-life (4-6 hours) while maintaining high receptor specificity [5] [8]. Its discovery validated the strategy of targeting the ghrelin receptor (GHSR-1a) without structural mimicry of endogenous ghrelin, establishing a new paradigm for neuroendocrine modulation. Patchett et al. (1995) demonstrated that ibutamoren stimulated GH secretion in beagles at nanomolar concentrations, highlighting its translational potential [5] [8].
Ibutamoren functions as a high-affinity ghrelin receptor agonist (pKi = 8.14) with distinct binding characteristics. Cryo-EM structural analyses reveal that it occupies the orthosteric binding pocket of GHSR-1a, inducing conformational changes through interaction with transmembrane helices 3, 5, and 6 [1]. Unlike acylated ghrelin, which requires octanoylation for activity, ibutamoren bypasses post-translational modification dependencies, making it invaluable for receptor activation studies. Research demonstrates its biased agonism properties, preferentially activating Gαi/o signaling over β-arrestin pathways—a selectivity crucial for dissecting metabolic versus appetitive effects of ghrelin signaling [8] [6]. This functional selectivity has enabled researchers to isolate specific downstream effects of GHSR-1a activation.
Table 1: Key Ghrelin Receptor Agonists in Research
Compound | Type | Binding Affinity (pKi) | Administration | Research Applications |
---|---|---|---|---|
Ibutamoren (MK-0677) | Non-peptide | 8.14 | Oral | GH axis stimulation, neuroprotection studies |
Ghrelin | Peptide | 9.2 | Intravenous | Receptor activation mechanisms |
GHRP-6 | Synthetic peptide | 7.8 | Subcutaneous | Appetite regulation studies |
L-692,585 | Non-peptide | 7.3 | Oral | Early GHSR-1a ligand development |
Ibutamoren has become indispensable for investigating the gut-brain-pituitary axis. By chronically elevating IGF-1 levels (up to 97% in elderly humans), it enables sustained exploration of GH/IGF-1 signaling without pulsatile fluctuations inherent to endogenous secretion [5] [7]. Research highlights include:
Table 2: Research Applications of Ibutamoren in Neuroendocrine Studies
Research Domain | Key Findings | Mechanistic Insight |
---|---|---|
GH/IGF-1 Axis | Sustained IGF-1 elevation for >24h post-dose | Oral bioavailability enables chronic receptor stimulation |
Cognitive Function | Reduced Aβ plaques and synaptic loss in AD models | IGF-1-mediated CREB phosphorylation and neuroprotection |
Stress Response | Enhanced fear memory consolidation during stress | Amygdala GH release independent of corticosterone |
Sleep Architecture | Increased REM and slow-wave sleep | GHSR-1a modulation of hypothalamic sleep centers |
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6